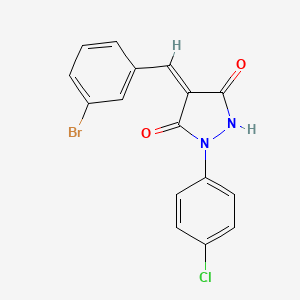![molecular formula C18H17N3O2S B11537814 N-(2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11537814.png)
N-(2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a complex organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide typically involves the reaction of 2-methyl aniline with a thiazolidinone derivative under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions may involve the replacement of specific functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-(2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of various organic molecules and materials.
Biology
It may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
Industry
Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Thiazolidinone derivatives
- Phenylacetamide derivatives
Uniqueness
N-(2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is unique due to its specific structural features and the combination of functional groups that contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17N3O2S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C18H17N3O2S/c1-12-7-5-6-10-14(12)20-16(22)11-15-17(23)21-18(24-15)19-13-8-3-2-4-9-13/h2-10,15H,11H2,1H3,(H,20,22)(H,19,21,23) |
InChI Key |
IRHISQBFTLFQRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)NC(=NC3=CC=CC=C3)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-5-methyl-4-{[(4-methyl-2-nitrophenyl)amino]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11537737.png)
![(1S,2R,3aR)-2-(2-chloro-6-fluorophenyl)-1-[(4-fluorophenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11537742.png)
![(4-tert-butylphenyl)[5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11537753.png)
![N-[(E)-(3,4-dichlorophenyl)methylidene]-2-phenyl-1,3-benzoxazol-5-amine](/img/structure/B11537758.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11537782.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] biphenyl-3,4'-dicarboxylate](/img/structure/B11537785.png)
![2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11537788.png)
methanone](/img/structure/B11537796.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11537806.png)


![3-{[(2-Chlorophenyl)carbonyl]amino}phenyl 4-chloro-3-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B11537820.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B11537827.png)
![(2S,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-(2-fluorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11537833.png)
